
Isatropic acid, trans-(-)-
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Overview
Description
Isatropic acid, trans-(-)-, also known as 1,2,3,4-Tetrahydro-1-phenyl-1,4-naphthalenedicarboxylic acid, is a stereoisomer of isatropic acid. This compound is notable for its unique structural configuration, which includes a phenyl group attached to a tetrahydronaphthalene ring system. The molecular formula of isatropic acid, trans-(-)-, is C18H16O4, and it has a molecular weight of 296.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isatropic acid, trans-(-)-, can be synthesized through several methods. One common synthetic route involves the reaction of phthalic anhydride with phenylacetic acid in the presence of a catalyst. The reaction typically occurs under reflux conditions with an appropriate solvent such as acetic acid. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of isatropic acid, trans-(-)-, often involves large-scale reactions using similar starting materials and catalysts. The reaction conditions are optimized to maximize yield and purity. Industrial processes may also include additional steps such as distillation and chromatography to ensure the final product meets quality standards .
Chemical Reactions Analysis
Reactions of Structurally Similar Carboxylic Acids
The search results highlight several studies on carboxylic acids and their reactivity, which may provide indirect insights:
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α-trans-Cinnamic Acid Dimerization :
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Under X-ray irradiation, α-trans-cinnamic acid undergoes [2+2] cycloaddition to form α-truxillic acid (a cyclobutane dimer) via a topochemical reaction. This process follows Johnson-Mehl-Avrami-Kolmogorov (JMAK) kinetics, with a rate constant influenced by irradiation time and temperature .
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Competing side reactions (e.g., degradation pathways) were observed at longer irradiation times, leading to non-dimer byproducts .
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Cediranib Synthesis :
Methodologies for Reaction Optimization
Key techniques from the search results applicable to studying undercharacterized compounds like isatropic acid include:
Design of Experiments (DoE)
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Used to optimize reaction variables (e.g., temperature, residence time, stoichiometry) for the nucleophilic aromatic substitution (NAr) of 2,4-difluoronitrobenzene with pyrrolidine. A face-centered central composite design identified optimal conditions (93% yield) while quantifying impurity formation .
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Full factorial designs improved selectivity in glyoxylic acid addition to catechol, increasing yields from <20% to >70% .
Kinetic Analysis
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Rate laws and isotopic labeling (e.g., kinetic isotope effects) help elucidate mechanisms. For example, secondary β-deuterium isotope effects (KIE ≈ 1.15–1.3) indicated hyperconjugation-stabilized transition states in carbocation-forming reactions .
Spectroscopic and Computational Insights
While not specific to isatropic acid, these methods are critical for reaction characterization:
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Inelastic X-ray Scattering (IXS) :
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Machine Learning (ML) for Reaction Prediction :
Challenges and Recommendations
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Nomenclature Verification : Confirm the IUPAC name or CAS registry number for "isatropic acid, trans-(-)-", as it may be a historical or less-common synonym (e.g., isatropic acid could relate to isatin derivatives or tropic acid analogs).
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Synthetic Routes : If unreported, consider leveraging methodologies from analogous systems:
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Characterization : Use IXS or solid-state NMR to monitor reaction progress, as demonstrated for cinnamic acid dimerization .
Scientific Research Applications
Isatropic acid, trans-(-)-, has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of isatropic acid, trans-(-)-, involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Isatropic acid, trans-(-)-, can be compared with other similar compounds, such as:
Cis-isatropic acid: Differing in the spatial arrangement of substituents, leading to different physical and chemical properties.
Phthalic acid derivatives: Similar in structure but lacking the phenyl group, resulting in different reactivity and applications.
Naphthalene derivatives: Sharing the naphthalene ring system but with different substituents, affecting their chemical behavior and uses
Isatropic acid, trans-(-)-, stands out due to its unique combination of a phenyl group and a tetrahydronaphthalene ring, which imparts distinct properties and reactivity.
Properties
CAS No. |
89066-66-0 |
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Molecular Formula |
C18H16O4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
(1S,4R)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylic acid |
InChI |
InChI=1S/C18H16O4/c19-16(20)14-10-11-18(17(21)22,12-6-2-1-3-7-12)15-9-5-4-8-13(14)15/h1-9,14H,10-11H2,(H,19,20)(H,21,22)/t14-,18+/m0/s1 |
InChI Key |
LRUSLZFPYBAMCI-KBXCAEBGSA-N |
Isomeric SMILES |
C1C[C@](C2=CC=CC=C2[C@H]1C(=O)O)(C3=CC=CC=C3)C(=O)O |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1C(=O)O)(C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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